

Unraveling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brachynoside heptaacetate*

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Taipei, Taiwan – November 20, 2025 – The intricate process of determining the chemical structure of complex natural products is a cornerstone of drug discovery and development. This whitepaper provides an in-depth technical guide on the structural elucidation of **Brachynoside heptaacetate**, a derivative of the naturally occurring glycoside, Brachynoside. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Executive Summary

Brachynoside is a natural glycoside first isolated from the leaves of *Clerodendron brachyanthum* SCHAUER.[1] Its structure was elucidated through a combination of spectroscopic techniques and chemical degradation studies. **Brachynoside heptaacetate** is the peracetylated derivative of Brachynoside, where all free hydroxyl groups have been converted to acetate esters. While experimental data for **Brachynoside heptaacetate** is not readily available in the public domain, its structure can be confidently inferred from the comprehensive analysis of its parent compound, Brachynoside. This guide will detail the foundational experiments that led to the structural determination of Brachynoside and, by extension, its heptaacetate derivative.

The Core Structure: Brachynoside

The foundational step in understanding **Brachynoside heptaacetate** is the elucidation of the structure of its parent compound, Brachynoside. Isolated from the ethanolic extract of *Clerodendron brachyanthum* leaves, its structure was determined to be 2-(3, 4-dimethoxyphenyl)ethyl 3-O- α -L-rhamnopyranosyl-4-O-(3, 4-dihydroxycinnamoyl)- β -D-glucopyranoside.^[1]

Physicochemical Properties of Brachynoside

Property	Value
Appearance	Amorphous powder
Molecular Formula	C ₃₁ H ₃₈ O ₁₅
Molecular Weight	650
Optical Rotation	[α] _D -58.6° (c=0.5, MeOH)
UV λ _{max} (MeOH) nm (log ϵ)	290 (4.10), 325 (4.21)

Spectroscopic Data for Brachynoside

The structural assignment of Brachynoside was heavily reliant on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.

Table 1: ¹H-NMR Spectral Data of Brachynoside (in CD₃OD)

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aglycone			
H-2'	6.82	d	8.0
H-5'	6.86	d	8.0
H-6'	6.72	dd	8.0, 2.0
H- α	2.85	t	7.0
H- β	3.80, 4.05	m	
3'-OMe, 4'-OMe	3.85, 3.87	s	
Cinnamoyl Moiety			
H-2''	7.04	d	2.0
H-5''	6.78	d	8.0
H-6''	6.95	dd	8.0, 2.0
H- α'	6.30	d	16.0
H- β'	7.58	d	16.0
Glucose			
H-1'''	4.45	d	7.5
H-2'''	3.55	t	8.0
H-3'''	3.88	t	9.0
H-4'''	5.05	t	9.0
H-5'''	3.65	m	
H-6'''	3.75, 3.95	m	
Rhamnose			
H-1''''	5.15	d	1.5
H-2''''	3.98	dd	3.0, 1.5

H-3'''	3.70	dd	9.0, 3.0
H-4'''	3.40	t	9.0
H-5'''	3.60	m	
H-6''' (CH ₃)	1.25	d	6.0

Table 2: ¹³C-NMR Spectral Data of Brachynoside (in CD₃OD)

Carbon	Chemical Shift (δ , ppm)
Aglycone	
C-1'	132.5
C-2'	113.0
C-3'	149.5
C-4'	148.0
C-5'	113.8
C-6'	121.5
C- α	36.5
C- β	71.8
3'-OMe, 4'-OMe	56.5, 56.4
Cinnamoyl Moiety	
C-1''	127.5
C-2''	115.0
C-3''	146.5
C-4''	149.0
C-5''	116.5
C-6''	123.0
C- α'	115.5
C- β'	147.5
C=O	168.0
Glucose	
C-1'''	103.5
C-2'''	75.0

C-3'''	82.0
C-4'''	71.0
C-5'''	76.5
C-6'''	62.5
Rhamnose	
C-1''''	102.0
C-2''''	72.5
C-3''''	72.0
C-4''''	74.0
C-5''''	70.0
C-6'''' (CH ₃)	18.0

Mass Spectrometry (FAB-MS): m/z 651 [M+H]⁺, 673 [M+Na]⁺

Experimental Protocols

The elucidation of Brachynoside's structure involved a series of meticulous experimental procedures.

Isolation and Purification of Brachynoside

The dried leaves of *Clerodendron brachyanthum* were extracted with ethanol. The concentrated extract was then partitioned between water and chloroform. The aqueous layer was subjected to column chromatography on Diaion HP-20, eluting with a gradient of water and methanol. The fractions containing Brachynoside were further purified by repeated column chromatography on silica gel and preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Fig. 1: Isolation workflow for Brachynoside.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H -NMR and ^{13}C -NMR spectra were recorded on a Bruker AM-300 spectrometer in deuterated methanol (CD_3OD). Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) was performed on a JEOL JMS-HX110 mass spectrometer.
- UV Spectroscopy: UV spectra were obtained using a Hitachi U-3200 spectrophotometer.
- Optical Rotation: Optical rotation was measured with a Jasco DIP-180 digital polarimeter.

Structure of Brachynoside Heptaacetate

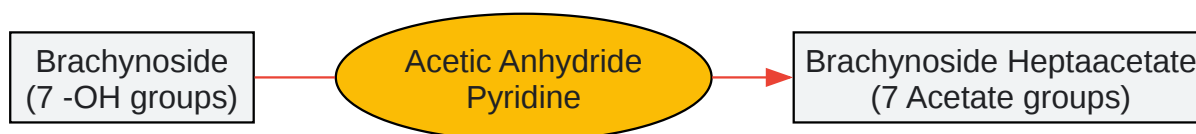
Brachynoside heptaacetate is the product of the complete acetylation of Brachynoside. This chemical modification is often performed to increase the lipophilicity of a compound and to confirm the number of hydroxyl groups present.

Chemical Formula: $\text{C}_{45}\text{H}_{54}\text{O}_{22}$ Molecular Weight: 946.9 g/mol

The seven hydroxyl groups of Brachynoside that undergo acetylation are:

- The two hydroxyl groups on the cinnamoyl moiety.
- The four hydroxyl groups on the glucose moiety.
- The one remaining free hydroxyl group on the rhamnose moiety.

The acetylation reaction would typically be carried out using acetic anhydride in the presence of a base like pyridine.

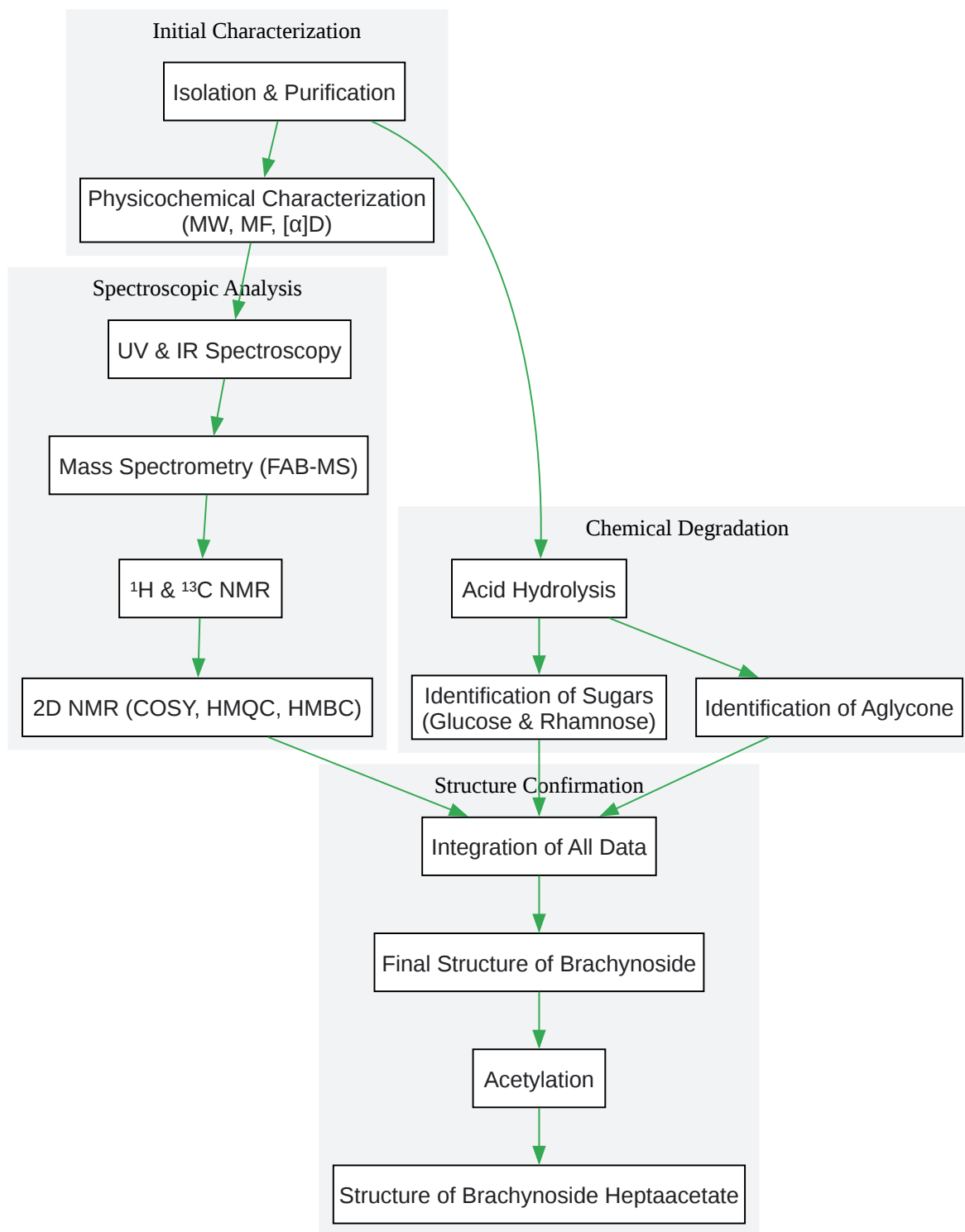


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Fig. 2: Acetylation of Brachynoside.

Logical Pathway for Structure Elucidation

The determination of the structure of Brachynoside, and by extension its heptaacetate, follows a logical progression of analytical techniques.



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Fig. 3: Logical workflow for the structural elucidation.

Conclusion

The structural elucidation of **Brachynoside heptaacetate** is fundamentally dependent on the comprehensive analysis of its parent natural product, Brachynoside. Through a combination of isolation techniques, spectroscopic analysis, and chemical degradation, the precise molecular architecture of Brachynoside was determined. The structure of **Brachynoside heptaacetate** is a direct and logical derivative of this parent compound. This technical guide provides a framework for understanding the rigorous scientific process involved in natural product chemistry, a field that continues to be a vital source of new therapeutic agents.

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References

- 1. A New Glycoside, Brachynoside, isolated from Clerodendron brachyanthum SCHAUER [jstage.jst.go.jp]
- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Brachynoside Heptaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1180753#brachynoside-heptaacetate-chemical-structure-elucidation]

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